An In-depth Technical Guide to 5-Bromo-2-methoxyphenyl acetate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Bromo-2-methoxyphenyl acetate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyphenyl acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. The following sections detail its chemical structure, a robust synthetic protocol, in-depth structural characterization, and a discussion of its relevance to researchers in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
5-Bromo-2-methoxyphenyl acetate, with the CAS number 66037-04-5, is a substituted phenyl acetate.[1][2][3][4] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and an acetate group. The strategic placement of these functional groups makes it a valuable intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties of 5-Bromo-2-methoxyphenyl acetate
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1][4] |
| Molecular Weight | 245.07 g/mol | [1][4] |
| IUPAC Name | (5-bromo-2-methoxyphenyl) acetate | [1] |
| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)Br)OC | [1] |
| InChI Key | PDRQWBQXDDHSFS-UHFFFAOYSA-N | [1] |
Synthesis of 5-Bromo-2-methoxyphenyl acetate
The synthesis of 5-Bromo-2-methoxyphenyl acetate is most effectively achieved through the acetylation of 5-bromo-2-methoxyphenol. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of acetic anhydride.[5] The use of a base catalyst, such as pyridine or a tertiary amine, is recommended to deprotonate the phenol, thereby increasing its nucleophilicity and reaction rate. An alternative approach could involve solvent-free and catalyst-free conditions by optimizing the reaction temperature.[6]
Experimental Protocol: Acetylation of 5-Bromo-2-methoxyphenol
This protocol is based on established methods for the esterification of phenols.[5][6]
Materials:
-
5-Bromo-2-methoxyphenol
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq) in dichloromethane. Add a magnetic stir bar.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-2-methoxyphenyl acetate.
Structural Elucidation and Characterization
The structure of 5-Bromo-2-methoxyphenyl acetate can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (acetate) | ~2.1-2.3 | Singlet | N/A |
| -OCH₃ | ~3.8-3.9 | Singlet | N/A |
| Aromatic H | ~6.8-7.2 | Multiplet | ~2-9 |
The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (acetate) | ~20-22 |
| -OCH₃ | ~55-57 |
| Aromatic C-Br | ~113-115 |
| Aromatic C | ~112-149 |
| C=O (ester) | ~168-170 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1760-1740 | Strong, sharp stretch |
| C-O (ester) | ~1250-1100 | Strong stretch |
| C-H (aromatic) | ~3100-3000 | Medium stretch |
| C-H (aliphatic) | ~2980-2850 | Medium stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Table 5: Expected Mass Spectrometry Data
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 244/246 (~1:1) | Molecular ion |
| [M-CH₂CO]⁺ | 202/204 (~1:1) | Loss of ketene |
| [M-CH₃CO]⁺ | 201/203 (~1:1) | Loss of acetyl radical |
Applications and Research Context
Substituted phenyl acetates and related bromo-methoxy-phenyl compounds are important scaffolds in medicinal chemistry and materials science.
-
Drug Discovery: Phenyl acetate derivatives have been investigated for a range of biological activities. For instance, fluorine-substituted phenyl acetates have been explored as sedative/hypnotic agents.[7] The bromo- and methoxy-substituents on the aromatic ring of 5-Bromo-2-methoxyphenyl acetate allow for further functionalization, making it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. Bromo- and methoxy-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown potent cytotoxic effects against human breast adenocarcinoma cell lines.[8][9][10]
-
Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[11] This makes 5-Bromo-2-methoxyphenyl acetate a versatile intermediate for the synthesis of a wide variety of organic compounds.
Conclusion
5-Bromo-2-methoxyphenyl acetate is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. Its characterization through modern spectroscopic techniques is straightforward. The presence of multiple functional groups provides a platform for diverse chemical transformations, making it a compound of interest for researchers in synthetic organic chemistry and drug development.
References
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
- PLoS One. 2013;8(5):e64252. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents.
-
PubChem. 5-Bromo-2-methoxyphenyl acetate. Available from: [Link]
- BLD Pharm. 66037-04-5|5-Bromo-2-methoxyphenyl acetate.
- Books. 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.
-
Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1029-1047. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]
Sources
- 1. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-methoxyphenylacetate | 66037-04-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. books.rsc.org [books.rsc.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. inventivapharma.com [inventivapharma.com]
